N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide
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Overview
Description
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide is a complex organic compound characterized by its aromatic amide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the aromatic amide: This involves the condensation of the carboxy group of an appropriate acid with the amino group of an aniline derivative.
Introduction of the cyano group: This step often requires the use of cyanating agents under controlled conditions.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide
- N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxamide
Uniqueness
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic rings, cyano groups, and indole moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C34H26Cl3N3O3 |
---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]acetamide |
InChI |
InChI=1S/C34H26Cl3N3O3/c1-19-14-27(29(18-38)21-4-8-23(35)9-5-21)30(37)17-31(19)39-33(41)16-26-20(2)40(32-13-12-25(43-3)15-28(26)32)34(42)22-6-10-24(36)11-7-22/h4-15,17,29H,16H2,1-3H3,(H,39,41) |
InChI Key |
GQTYYPBMQQBIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)Cl)C(C#N)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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